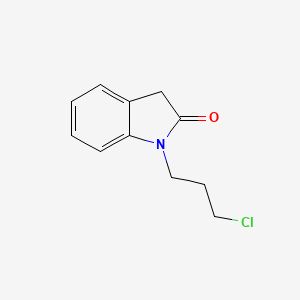

1-(3-Chloropropyl)indolin-2-one

Description

1-(3-Chloropropyl)indolin-2-one is a synthetic organic compound featuring an indolin-2-one core substituted with a 3-chloropropyl chain. The indolin-2-one moiety (C₈H₇NO) is a bicyclic structure consisting of a benzene ring fused to a pyrrolidone ring. The 3-chloropropyl group (Cl–CH₂–CH₂–CH₂–) introduces both steric bulk and electrophilic reactivity, making the compound a versatile intermediate in pharmaceutical synthesis. The chloropropyl chain facilitates nucleophilic substitution reactions, as seen in the synthesis of domperidone, where it reacts with piperidine derivatives under catalytic conditions .

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

1-(3-chloropropyl)-3H-indol-2-one |

InChI |

InChI=1S/C11H12ClNO/c12-6-3-7-13-10-5-2-1-4-9(10)8-11(13)14/h1-2,4-5H,3,6-8H2 |

InChI Key |

IHCPVVHNBTWTGI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indolin-2-one Derivatives

Key structural analogs differ in the substituent attached to the indolin-2-one core, influencing reactivity, physicochemical properties, and biological activity:

- Reactivity: The 3-chloropropyl group undergoes nucleophilic substitution (e.g., with morpholine or imidazole derivatives) under mild heating (55–60°C) , whereas dimethylaminopropyl analogs require different conditions for biological activity optimization .

- Biological Activity: The dimethylaminopropyl derivative exhibits potent anti-proliferative effects against A549 lung cancer cells, surpassing sunitinib . The chloropropyl analog’s biological profile remains underexplored but may serve as a precursor for active metabolites.

- Physicochemical Properties : Chlorine increases lipophilicity (log P ~2–3 estimated) compared to polar groups like morpholine or dimethylamine. Melting points for chlorinated derivatives (e.g., >300°C in ) suggest strong intermolecular interactions, though data for this compound itself is lacking .

Comparison with Non-Indolin-2-one Chloropropyl Compounds

- 1-(3-Chloropropyl)pyrrolidine Hydrochloride : Used as a pharmaceutical intermediate, this compound shares the chloropropyl chain but lacks the indolin-2-one core. Its specifications (purity >98%, stability under nitrogen) highlight its utility in controlled syntheses .

- 4-(3-Chloropropyl)morpholine : A reagent in heterocyclic chemistry, this compound’s morpholine ring enhances solubility compared to indolin-2-one derivatives, affecting reaction kinetics in SN2 pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.